molecular formula C7H11N3 B1469489 2-(5-Methylpyrazin-2-YL)ethan-1-amine CAS No. 1196153-02-2

2-(5-Methylpyrazin-2-YL)ethan-1-amine

Cat. No.: B1469489
CAS No.: 1196153-02-2
M. Wt: 137.18 g/mol
InChI Key: ZSJYNCBJCXFJFV-UHFFFAOYSA-N
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Description

2-(5-Methylpyrazin-2-YL)ethan-1-amine is an organic compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol It is a derivative of pyrazine, characterized by the presence of a methyl group at the 5-position of the pyrazine ring and an ethanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyrazin-2-YL)ethan-1-amine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyrazin-2-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(5-Methylpyrazin-2-YL)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methylpyrazin-2-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-2-pyrazinyl)ethanamine
  • 2-(5-Methylpyrazin-2-YL)ethan-1-amine

Comparison

Compared to other similar compounds, this compound is unique due to its specific substitution pattern on the pyrazine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-methylpyrazin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-10-7(2-3-8)5-9-6/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJYNCBJCXFJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307393
Record name 5-Methyl-2-pyrazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-02-2
Record name 5-Methyl-2-pyrazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-pyrazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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